molecular formula C11H14N2O B14415328 2-[(Pyridin-2-yl)amino]cyclohexan-1-one CAS No. 85230-38-2

2-[(Pyridin-2-yl)amino]cyclohexan-1-one

Cat. No.: B14415328
CAS No.: 85230-38-2
M. Wt: 190.24 g/mol
InChI Key: XNOCURRWDOSJGS-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)amino]cyclohexan-1-one is a cyclohexanone derivative featuring a pyridinylamino substituent at the 2-position. Its molecular formula is C₁₁H₁₃N₂O, with a molecular weight of 195.24 g/mol (calculated from analogous structures in ). The pyridine moiety introduces aromaticity and basicity, while the amino group enhances hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Properties

CAS No.

85230-38-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-(pyridin-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C11H14N2O/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h3-4,7-9H,1-2,5-6H2,(H,12,13)

InChI Key

XNOCURRWDOSJGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one typically involves the reaction of cyclohexanone with 2-aminopyridine. One common method involves the use of a catalyst such as iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene. The reaction proceeds via C–C bond cleavage, which is promoted by the catalyst under mild and metal-free conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)amino]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(Pyridin-2-yl)amino]cyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cyclohexanone derivatives is vast. Below is a detailed comparison of 2-[(Pyridin-2-yl)amino]cyclohexan-1-one with key analogs, highlighting substituent effects on properties and applications.

Table 1: Comparative Analysis of Cyclohexanone Derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₁H₁₃N₂O Pyridin-2-ylamino at C2 Potential pharmacological activity; moderate solubility due to amino group
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one C₁₅H₂₁NO₂ 3-Methoxyphenyl and ethylamino at C2 Corrected in forensic studies; psychoactive potential
2-(2-Pyridinyl)cyclohexanone C₁₁H₁₃NO Pyridin-2-yl at C2 (no amino group) Lower basicity; reduced hydrogen-bonding capacity
2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (MXiPr) C₁₆H₂₃NO₂ 3-Methoxyphenyl and isopropylamino at C2 Forensic relevance (CAS 2666932-55-2); suspected designer drug
2-(Methyl(phenyl)amino)-3-(pyridin-2-yl)cyclohexan-1-one C₁₈H₁₉N₃O Methyl(phenyl)amino at C2; pyridin-2-yl at C3 Mp: 111–115°C; synthesized via photoredox catalysis (70% yield)
2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one C₁₃H₁₅ClNO 2-Chlorophenyl and methylamino at C2 Increased lipophilicity due to Cl; potential CNS activity
2-(Azepan-2-yl)cyclohexan-1-one hydrochloride C₁₂H₂₂ClNO Azepane ring at C2; hydrochloride salt Enhanced water solubility (salt form); MW: 231.77 g/mol
4-((4-(Aminomethyl)pyridin-2-yl)oxy)cyclohexan-1-one oxalate C₁₂H₁₄N₂O₂·C₂H₂O₄ Aminomethylpyridinyl-oxy at C4; oxalate counterion High solubility due to oxalate; potential drug candidate
2-[(4-Methoxyphenyl)methylidene]cyclohexan-1-one C₁₄H₁₆O₂ 4-Methoxyphenyl methylidene at C2 Conjugated system; UV-active (applications in sensors)
Ethyl 2-[(benzyl)amino]cyclohexene-1-carboxylate C₁₆H₂₁NO₂ Benzylamino at C2; ester group at C1 Ester improves bioavailability; cyclohexene increases rigidity

Key Findings from Comparative Analysis:

Substituent Effects on Solubility: Amino groups (e.g., ethylamino in , pyridinylamino in target compound) enhance water solubility via hydrogen bonding. Salt forms (e.g., hydrochloride in , oxalate in ) drastically improve solubility. Halogenation (e.g., Cl in ) increases lipophilicity, favoring blood-brain barrier penetration.

Structural Influence on Bioactivity: Forensic Relevance: Compounds like MXiPr and corrected analogs are linked to psychoactive effects, likely due to arylalkylamine motifs. Synthetic Accessibility: Iridium-catalyzed methods (e.g., ) enable efficient synthesis of amino-substituted derivatives.

Positional Isomerism :

  • Substituent placement (e.g., pyridinyl at C2 vs. C3 in ) alters molecular conformation and binding interactions.

Functional Group Diversity :

  • Methylidene groups () introduce conjugation, useful in optical applications.
  • Esters () or salts () modulate pharmacokinetic properties.

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